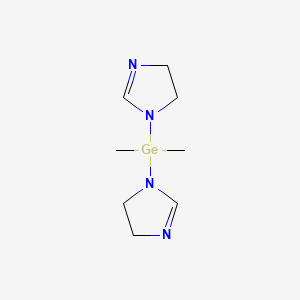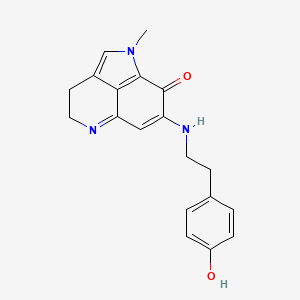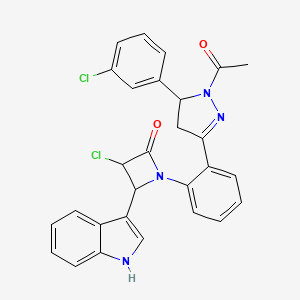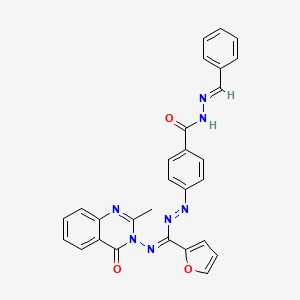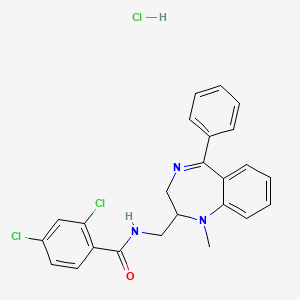
Benzamide, 2,4-dichloro-N-((1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2,4-dichloro-N-((1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-,monohydrochloride is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzodiazepine ring system, which is known for its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Benzodiazepine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of chlorine atoms at the 2 and 4 positions of the benzamide ring can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
N-Methylation:
Final Coupling: The final step involves coupling the benzodiazepine moiety with the benzamide derivative under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring that the processes are cost-effective, safe, and environmentally friendly. This may include optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazepine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety, potentially forming amines or alcohols.
Substitution: The chlorine atoms in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution may result in various substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids
Medicine
Given the presence of the benzodiazepine ring, this compound may have pharmacological properties, such as anxiolytic, sedative, or anticonvulsant effects. It could be investigated for potential therapeutic applications in treating anxiety, insomnia, or epilepsy.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of this compound would likely involve its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine moiety suggests that it may bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, modulating their activity and producing sedative or anxiolytic effects.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Chlordiazepoxide: Another benzodiazepine used for its anxiolytic effects.
Clonazepam: A benzodiazepine with anticonvulsant properties.
Propiedades
Número CAS |
83736-53-2 |
|---|---|
Fórmula molecular |
C24H22Cl3N3O |
Peso molecular |
474.8 g/mol |
Nombre IUPAC |
2,4-dichloro-N-[(1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C24H21Cl2N3O.ClH/c1-29-18(15-28-24(30)19-12-11-17(25)13-21(19)26)14-27-23(16-7-3-2-4-8-16)20-9-5-6-10-22(20)29;/h2-13,18H,14-15H2,1H3,(H,28,30);1H |
Clave InChI |
PGTMJUHITRUERR-UHFFFAOYSA-N |
SMILES canónico |
CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3)CNC(=O)C4=C(C=C(C=C4)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



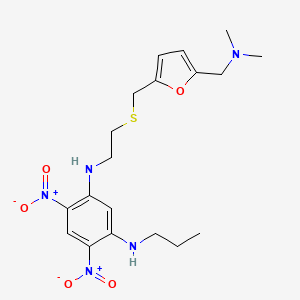
![(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;sulfate](/img/structure/B12709717.png)
